4-Methylmuconolactone

Descripción

Contextualization within Microbial Aromatic Compound Biodegradation Pathways

4-Methylmuconolactone is a key intermediate in the microbial degradation of certain methyl-substituted aromatic compounds. Its study is situated within the broader field of microbial biochemistry, specifically focusing on the metabolic pathways that organisms utilize to break down complex organic molecules. Aromatic compounds, characterized by their stable ring structures, are abundant in nature, and their degradation by microorganisms is a vital component of global carbon cycling.

The primary mechanism for the aerobic degradation of many aromatic compounds is the β-ketoadipate pathway, also known as the ortho-cleavage pathway. This pathway funnels a variety of aromatic precursors, such as catechol and protocatechuate, into central metabolism by converting them into succinyl-CoA and acetyl-CoA. However, the presence of substituents on the aromatic ring, such as a methyl group, can complicate this process.

When 4-methylcatechol (B155104), a derivative of compounds like p-toluate (B1214165) and creosote, enters the ortho-cleavage pathway, it is converted to 3-methyl-cis,cis-muconate. Subsequent enzymatic action by muconate cycloisomerase leads to the formation of this compound. asm.orgasm.org In many bacteria, particularly those from the genus Pseudomonas, this compound is a "dead-end" metabolite. asm.orgresearchgate.netnih.gov This is because the methyl group at the C-4 position prevents the subsequent isomerization reaction that is necessary for the pathway to proceed, as it blocks the required proton shift. asm.orgasm.org

However, some microorganisms have evolved specialized enzymes to overcome this metabolic bottleneck. These organisms possess a modified β-ketoadipate pathway that allows for the complete mineralization of this compound. asm.orgnih.gov This specialized pathway involves a novel enzyme, this compound methyl-isomerase, which catalyzes the conversion of this compound into its isomer, 3-methylmuconolactone. asm.orgasm.orgasm.org This isomerization is the critical step that allows the degradation process to continue. Following this, another enzyme, methylmuconolactone isomerase, rearranges the double bond to form 4-methyl-3-oxoadipate enol-lactone. nih.govnih.gov This is then hydrolyzed to 4-methyl-3-oxoadipate. nih.govfrontiersin.org The pathway then proceeds through a series of reactions analogous to the standard β-ketoadipate pathway, ultimately yielding central metabolites. nih.govnih.gov

The study of this compound and its degradation is significant for understanding microbial evolution and adaptation. It highlights how some bacteria have developed specific enzymatic solutions to metabolize otherwise recalcitrant compounds. This knowledge is also relevant to bioremediation, as it can inform strategies for cleaning up environments contaminated with methyl-aromatic pollutants.

Key Enzymes in the Mineralization of this compound in Pseudomonas reinekei MT1

| Gene | Enzyme | Function | Reference |

| mmlI | This compound methylisomerase | Initiates mineralization by converting 4-ML to 3-ML. | nih.govnih.gov |

| mmlJ | methylmuconolactone isomerase | Catalyzes the rearrangement of the double bond in 3-ML. | nih.govnih.gov |

| mmlL | 4-methyl-3-oxoadipate enol-lactone hydrolase | Opens the lactone ring. | nih.govnih.gov |

| mmlFG | 4-methyl-3-oxoadipyl-CoA transferase | Likely involved in the conversion to the CoA derivative. | nih.govnih.gov |

| mmlC | 4-methyl-3-oxoadipyl-CoA thiolase | Transforms 4-methyl-3-oxoadipyl-CoA into methylsuccinyl-CoA and acetyl-CoA. | nih.govnih.gov |

| mmlK | acetyl-CoA hydrolase/transferase | Channels methylsuccinate into central metabolism. | researchgate.netnih.gov |

Historical Perspectives on Methyl-Substituted Muconolactone (B1205914) Research

Research into methyl-substituted muconolactones has its roots in the broader investigation of aromatic compound metabolism by microorganisms, a field that gained significant traction in the mid-20th century. The elucidation of the β-ketoadipate pathway in Pseudomonas putida more than 50 years ago provided the fundamental framework for understanding how bacteria catabolize simple aromatic compounds.

Early studies observed that while many bacteria could degrade a range of aromatic substrates, the presence of methyl groups often led to the accumulation of intermediate compounds. Specifically, the formation of this compound as a dead-end product during the ortho-cleavage of 4-methylcatechol was a notable finding in several Pseudomonas strains. asm.orgasm.org This observation highlighted the limitations of the classical β-ketoadipate pathway and spurred interest in how some organisms might overcome this metabolic hurdle.

A significant breakthrough came with the discovery of microorganisms, such as those from the genera Rhodococcus and Cupriavidus (formerly Alcaligenes), that could completely mineralize methyl-aromatic compounds via a modified ortho-cleavage pathway. asm.orgasm.orgoup.com This led to the identification and characterization of the key enzyme, this compound methyl-isomerase, which was found to be absent in the bacteria that accumulated this compound. asm.orgasm.orgamanote.com The purification and characterization of this novel isomerase from Rhodococcus rhodochrous N75 was a pivotal moment in understanding this modified pathway. asm.orgnih.gov

Further research delved into the enzymology and genetics of this modified pathway. In Rhodococcus rhodochrous N75, it was discovered that 3-methylmuconolactone is activated by the addition of coenzyme A (CoA) before the butenolide ring is hydrolyzed. asm.orgnih.govasm.org This was another distinction from the classical β-ketoadipate pathway. In recent years, the entire gene cluster (mml) responsible for the degradation of this compound has been identified and characterized in Pseudomonas reinekei MT1, providing a comprehensive genetic blueprint for this metabolic capability. asm.orgnih.govnih.gov This research revealed that the genes for this pathway are organized in a single operon, and their expression is induced by 4-methyl-3-oxoadipate. asm.orgnih.gov

The study of the stereochemistry of these reactions has also been an important aspect of the research, clarifying the absolute configurations of the intermediates and providing a deeper understanding of the enzyme mechanisms. academicjournals.org The historical progression of this research, from the initial observation of a metabolic dead-end to the detailed molecular and genetic understanding of the complete pathway, exemplifies the process of scientific discovery in microbial biochemistry.

Timeline of Key Discoveries in Methyl-Substituted Muconolactone Research

| Year | Discovery | Organism(s) Studied | Significance | Reference |

| 1976 | Accumulation of this compound as a dead-end product from 4-methylcatechol via ortho-cleavage reported. | Pseudomonas strains | Identified a key metabolic bottleneck in the degradation of methylaromatics. | researchgate.net |

| 1989 | Purification and characterization of this compound methyl-isomerase. | Nocardioform actinomycetes | Identified the novel enzyme responsible for overcoming the metabolic block. | amanote.com |

| 1998 | Elucidation of the role of CoA activation in 3-methylmuconolactone metabolism. | Rhodococcus rhodochrous N75 | Revealed a unique enzymatic step in the modified pathway in this organism. | asm.orgasm.org |

| 2010 | Characterization of the mml gene cluster for this compound degradation. | Pseudomonas reinekei MT1 | Provided a complete genetic basis for the mineralization of this compound. | asm.orgnih.govnih.gov |

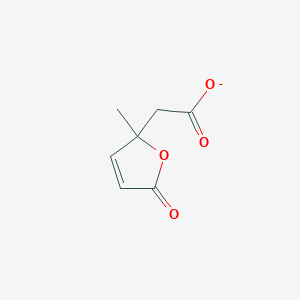

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H7O4- |

|---|---|

Peso molecular |

155.13 g/mol |

Nombre IUPAC |

2-(2-methyl-5-oxofuran-2-yl)acetate |

InChI |

InChI=1S/C7H8O4/c1-7(4-5(8)9)3-2-6(10)11-7/h2-3H,4H2,1H3,(H,8,9)/p-1 |

Clave InChI |

FIKLRROSHXQNFN-UHFFFAOYSA-M |

SMILES |

CC1(C=CC(=O)O1)CC(=O)[O-] |

SMILES canónico |

CC1(C=CC(=O)O1)CC(=O)[O-] |

Sinónimos |

4-methylmuconolactone |

Origen del producto |

United States |

Ii. Biological Formation of 4 Methylmuconolactone

Precursor Compounds and Ortho-Cleavage Pathways Leading to 4-Methylmuconolactone

The primary route to the formation of this compound in bacteria involves the ortho-cleavage pathway, a central metabolic sequence for the breakdown of aromatic compounds. researchgate.net

Formation from 4-Methylcatechol (B155104) and Related Methyl-Substituted Aromatic Substrates

4-Methylcatechol is the immediate aromatic precursor to this compound. researchgate.net This catechol derivative is itself an intermediate in the degradation of various environmental pollutants and naturally occurring aromatic compounds, such as p-cresol, p-toluic acid, toluene (B28343), and p-xylene. rsc.org Bacteria capable of metabolizing these methyl-substituted aromatics often funnel them into a pathway that generates 4-methylcatechol. For instance, some bacteria can degrade 4-methylphenoxyacetate or 4- and 5-methylsalicylate, converting them enzymatically into 4-methylcatechol, which then enters the ortho-cleavage pathway. oup.comnih.gov

The degradation of these methylaromatic compounds typically proceeds through what are known as "upper pathways," which are a series of reactions that modify the initial substrate into a more central intermediate like 4-methylcatechol. This intermediate then enters the "lower pathway," in this case, the ortho-cleavage pathway, for ring fission and further breakdown. researchgate.net

Enzymatic Steps in the Formation of this compound

The conversion of 4-methylcatechol to this compound is a two-step enzymatic process within the broader 3-oxoadipate (B1233008) pathway, also known as the ortho-cleavage pathway. nih.gov

The key enzymatic reactions are:

Ring Cleavage by Catechol 1,2-Dioxygenase: The process begins with the enzymatic cleavage of the aromatic ring of 4-methylcatechol. This reaction is catalyzed by catechol 1,2-dioxygenase (also known as catechol-1,2-dioxygenase). researchgate.netnih.gov This enzyme introduces two atoms of molecular oxygen, breaking the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. This "intradiol" cleavage results in the formation of 3-methyl-cis,cis-muconic acid. rsc.org

Lactonization by Muconate Cycloisomerase: The resulting 3-methyl-cis,cis-muconic acid is then acted upon by the enzyme muconate cycloisomerase . researchgate.netnih.gov This enzyme catalyzes an intramolecular reaction, leading to the formation of a lactone (a cyclic ester). In this specific case, the cycloisomerization of 3-methyl-cis,cis-muconic acid yields (S)-4-methylmuconolactone. rsc.org

The table below summarizes the enzymatic cascade leading to this compound.

| Precursor | Intermediate | Product | Enzyme 1 | Enzyme 2 |

| 4-Methylcatechol | 3-Methyl-cis,cis-muconic acid | This compound | Catechol 1,2-dioxygenase | Muconate cycloisomerase |

Microbial Accumulation of this compound as a Dead-End Metabolite

While the ortho-cleavage pathway is effective for degrading unsubstituted catechol, the presence of a methyl group at the C-4 position of the resulting lactone creates a metabolic bottleneck in many microorganisms. nih.govoup.com

Organisms Exhibiting this compound Accumulation

The accumulation of this compound as a dead-end product has been observed in various bacterial species, particularly when they are grown on methyl-substituted aromatic compounds that are metabolized via the ortho-cleavage pathway. researchgate.net Notable examples include several species of Pseudomonas and Alcaligenes. For instance, Pseudomonas desmolyticum and certain Pseudomonas putida strains accumulate this compound when processing methylaromatics. researchgate.netpnas.org Similarly, Alcaligenes eutrophus JMP134 (now reclassified as Cupriavidus necator JMP134) has been shown to produce this compound from substrates like 4-methylphenoxyacetate and various dimethylphenols. oup.comasm.org

However, it is important to note that not all bacteria that produce this compound are unable to degrade it further. A few specialized organisms, such as Rhodococcus rhodochrous N75 and Cupriavidus necator JMP134, have evolved additional enzymes that can process this compound, thus avoiding its accumulation. nih.govnih.govkoreascience.kr These organisms possess a modified ortho-cleavage pathway.

Biochemical Rationale for Dead-End Product Formation

The accumulation of this compound is a direct consequence of the substrate specificity of the next enzyme in the standard 3-oxoadipate pathway: muconolactone (B1205914) isomerase . nih.gov In the degradation of unsubstituted catechol, muconolactone isomerase catalyzes the isomerization of muconolactone to 3-oxoadipate-enol-lactone. This reaction requires the presence of a proton at the C-4 position of the muconolactone ring, which the enzyme abstracts to initiate the isomerization. nih.govoup.com

In this compound, the C-4 carbon is substituted with a methyl group instead of a hydrogen atom. nih.govasm.org This structural difference prevents the muconolactone isomerase from binding and catalyzing the necessary isomerization step. nih.govasm.org As a result, the metabolic pathway is blocked at this stage, leading to the accumulation and often the excretion of this compound into the growth medium as a "dead-end" metabolite. researchgate.netasm.org This metabolic block forces most bacteria to utilize the alternative meta-cleavage pathway for the productive degradation of methylaromatic compounds. nih.gov

The following table summarizes the organisms and the biochemical reason for the accumulation of this compound.

| Organism Group | Reason for Accumulation | Consequence |

| Many Pseudomonas species | Lack of an enzyme to process the 4-methyl substituted lactone. | Accumulation of this compound as a dead-end product. |

| Alcaligenes eutrophus JMP 134 | The standard muconolactone isomerase is inactive on this compound. | Accumulation of this compound from certain substrates. |

Iii. Enzymatic Metabolism and Degradation of 4 Methylmuconolactone

Key Enzymatic Transformations of 4-Methylmuconolactone

The enzymatic cascade responsible for the degradation of this compound involves several key enzymes that catalyze specific transformations. These enzymes are often encoded by a cluster of genes, referred to as the mml gene cluster, which ensures the coordinated expression of the proteins required for this metabolic pathway. nih.gov The initial and most critical step is the isomerization of this compound to 3-methylmuconolactone, a reaction that overcomes a metabolic bottleneck. asm.orgasm.org Subsequent enzymatic reactions further process the molecule, preparing it for ring cleavage and eventual mineralization. nih.govfrontiersin.org

This compound Methylisomerase (MLMI/MmlI) Activity and Catalytic Mechanism

This compound methylisomerase, designated as MLMI or MmlI, is the pivotal enzyme that initiates the metabolic pathway of this compound. asm.orgnih.gov This novel isomerase was first identified and purified from Rhodococcus rhodocrous N75 grown on p-toluate (B1214165). nih.gov The enzyme from this organism is a tetramer with a native molecular weight of approximately 75,500 Da, composed of four identical subunits of 17,000 Da each. nih.gov MmlI exhibits high specificity for its substrate, (+)-(4S)-4-methylmuconolactone. nih.gov The enzyme catalyzes the conversion of this compound to 3-methylmuconolactone. asm.orgnih.gov This isomerization is essential as this compound can be a dead-end product in some bacterial metabolic pathways. asm.org The gene encoding MmlI, mmlI, has been identified in the mml gene cluster of several bacteria, including C. necator JMP134 and P. reinekei MT1. nih.govoup.com

The isomerization of this compound to 3-methylmuconolactone catalyzed by MmlI is a stereospecific reaction. The enzyme specifically acts on (+)-(4S)-4-methylmuconolactone to produce (-)-(4S)-3-methylmuconolactone. nih.gov This indicates that the enzyme maintains the stereochemical configuration at the C4 carbon during the isomerization process. The cycloisomerization of 3-methyl-cis,cis-muconate, the precursor to this compound in some pathways, proceeds through a syn addition of the carboxyl groups to the double bonds, resulting in the formation of (4S)-4-methylmuconolactone in Pseudomonas putida. oup.com The subsequent isomerization by MmlI to (4S)-3-methylmuconolactone underscores the highly controlled stereochemistry of this metabolic route. nih.govoup.com

The catalytic mechanism of this compound methylisomerase has been investigated through structural and biochemical approaches. pnas.org The enzyme belongs to the dimeric α+β barrel (DABB) domain family. pnas.org Site-directed mutagenesis studies have been employed to identify key amino acid residues within the active site that are crucial for catalysis. While specific details on the active site of MmlI are part of ongoing research, studies on homologous enzymes within the DABB family have provided insights into the potential catalytic residues. pnas.orgportlandpress.comscribd.com For instance, in related enzymes, conserved lysine (B10760008) residues have been investigated for their potential role in forming Schiff base intermediates, although in some cases, their mutation did not abolish activity, suggesting alternative mechanisms. pnas.org

The catalytic mechanism of this compound methylisomerase is proposed to proceed through a bislactonic intermediate. nih.gov Evidence suggests that the isomerization does not involve a direct migration of the methyl group. nih.gov Instead, the reaction is thought to involve the formation of 1-methylbislactone ((-)-1-methyl-3,7-dioxo-2,6-dioxabicyclo-[3.3.0]octane) as a putative intermediate. nih.gov The enzyme from Rhodococcus rhodocrous N75 can utilize this bislactone as a substrate, further supporting its role in the catalytic cycle. nih.gov

Active Site Characterization and Mutagenesis Studies

Methylmuconolactone Isomerase (MmlJ) Functions in Downstream Processing

Following the initial isomerization by MmlI, the resulting 3-methylmuconolactone is further transformed by methylmuconolactone isomerase, encoded by the mmlJ gene. nih.govfrontiersin.org This enzyme catalyzes the rearrangement of the double bond in 3-methylmuconolactone to form 4-methyl-3-ketoadipate enol-lactone. nih.gov MmlJ from P. reinekei MT1 is responsible for this reversible rearrangement. nih.gov In Cupriavidus necator JMP134, MmlJ is considered an isoenzyme of the muconolactone (B1205914) isomerase found in the classical β-ketoadipate pathway and is induced during this compound metabolism. asm.orgoup.com Its function is crucial for preparing the lactone ring for subsequent hydrolytic cleavage. nih.gov

4-Methyl-3-ketoadipate Enol-Lactone Hydrolase (MmlL) Action

The final enzymatic step in the processing of the lactone structure is catalyzed by 4-methyl-3-ketoadipate enol-lactone hydrolase, encoded by the mmlL gene. nih.govfrontiersin.org This enzyme is responsible for the hydrolysis of the enol-lactone ring of 4-methyl-3-ketoadipate enol-lactone to produce 4-methyl-3-ketoadipate. frontiersin.orgnih.gov Deletion of the mmlL gene in Pseudomonas reinekei MT1 resulted in the inability of the strain to open the lactone ring, confirming its function as a hydrolase. nih.gov The product, 4-methyl-3-ketoadipate, can then be further metabolized through reactions analogous to the β-ketoadipate pathway. nih.govfrontiersin.org

Subsequent Enzymatic Steps in the Modified β-Ketoadipate Pathway

Following the initial isomerization steps that convert this compound to 4-methyl-3-ketoadipate enol-lactone, the degradation pathway proceeds through a series of reactions analogous to the conventional β-ketoadipate pathway. nih.govfrontiersin.org These steps ensure the complete breakdown of the carbon skeleton into central metabolic intermediates.

The key enzymatic reactions are:

Enol-Lactone Hydrolysis: The lactone ring of 4-methyl-3-ketoadipate enol-lactone is opened via hydrolysis. In Pseudomonas reinekei MT1, this crucial step is catalyzed by the enzyme 4-methyl-3-ketoadipate enol-lactone hydrolase, encoded by the mmlL gene. nih.govnih.govasm.org Deletion of the mmlL gene in this bacterium results in the inability to hydrolyze the lactone ring, confirming its function. nih.gov This enzyme is a member of the metallo-β-lactamase superfamily. nih.gov The product of this reaction is 4-methyl-3-ketoadipate. frontiersin.org

CoA Transfer: The resulting 4-methyl-3-ketoadipate is then activated by the addition of Coenzyme A (CoA). This reaction is believed to be catalyzed by a 4-methyl-3-oxoadipyl-CoA transferase. nih.gov In P. reinekei, the genes mmlF and mmlG are proposed to encode the subunits of this transferase. nih.govnih.gov This step yields 4-methyl-3-oxoadipyl-CoA.

Thiolytic Cleavage: The final enzymatic step in this sequence is the thiolytic cleavage of 4-methyl-3-oxoadipyl-CoA. This reaction is performed by a thiolase, the product of the mmlC gene in P. reinekei. nih.govnih.gov The cleavage results in the formation of two key intermediates: methylsuccinyl-CoA and acetyl-CoA, which can then enter central metabolic pathways like the Krebs cycle. nih.govfrontiersin.orgnih.gov A mutant of P. reinekei with a deleted mmlK gene, which encodes an acetyl-CoA hydrolase/transferase, was observed to accumulate methylsuccinate, highlighting the role of this final part of the pathway in channeling metabolites into central metabolism. nih.govnih.gov

Modified β-Ketoadipate Pathways for this compound Mineralization

While the ortho-cleavage of 4-methylcatechol (B155104) typically results in the dead-end product this compound, certain bacteria have evolved modified β-ketoadipate pathways to circumvent this issue. researchgate.netnih.gov These pathways rely on novel isomerases and exhibit divergent strategies for processing the lactone intermediate.

The key to metabolizing this compound lies in a novel class of enzymes: methyl lactone isomerases.

This compound Methyl-Isomerase (MmlI): This enzyme catalyzes the critical first step in the degradation pathway: the isomerization of (+)-(4S)-4-methylmuconolactone to (-)-(4S)-3-methylmuconolactone. asm.orgnih.gov It is a unique enzyme encoded by the mmlI gene. nih.govoup.com The isomerase was first purified and characterized from Rhodococcus rhodocrous N75 grown on p-toluate. nih.govportlandpress.com Research indicates that the enzyme is highly specific for its substrate, (+)-(4S)-4-methylmuconolactone, and its putative reaction intermediate, 1-methylbislactone. nih.gov The data suggest the isomerization mechanism does not involve a direct migration of the methyl group but proceeds through the formation of this bislactone intermediate. nih.gov The enzyme purified from R. rhodocrous is a tetramer with a native molecular weight of approximately 75,500 Da, composed of four identical subunits of 17,000 Da each, and it exhibits significant thermostability. nih.gov

Methylmuconolactone Isomerase (MmlJ): Following the action of MmlI, a second isomerase, MmlJ, acts on the product, 3-methylmuconolactone. nih.gov This enzyme, analogous to the muconolactone isomerases of the standard 3-oxoadipate (B1233008) pathway, catalyzes a rearrangement of the double bond to form 4-methyl-3-ketoadipate enol-lactone. nih.govasm.org The mmlJ gene product in P. reinekei MT1 shows a close phylogenetic relationship to its counterparts in Cupriavidus necator but is only distantly related to the muconolactone isomerases found in standard β-ketoadipate pathway clusters. nih.gov

Microorganisms have developed at least two distinct strategies to metabolize the 3-methylmuconolactone intermediate formed from this compound.

Isomerase-Hydrolase Strategy (e.g., Cupriavidus necator, Pseudomonas reinekei): In this pathway, 3-methylmuconolactone is first converted to 4-methyl-3-ketoadipate enol-lactone by the methylmuconolactone isomerase MmlJ. asm.orgfrontiersin.org This prepares the molecule for the subsequent hydrolysis of the lactone ring by an enol-lactone hydrolase (MmlL), which leads to the formation of 4-methyl-3-ketoadipate. nih.govfrontiersin.org This strategy closely mirrors the sequence of the conventional β-ketoadipate pathway, differing primarily in the substrate specificity of the enzymes involved. asm.org

CoA Synthetase Strategy (e.g., Rhodococcus rhodochrous): This organism employs a fundamentally different approach. It activates 3-methylmuconolactone by attaching Coenzyme A (CoA) before the hydrolysis of the butenolide ring. nih.gov This reaction is catalyzed by a specific 3-methylmuconolactone-CoA synthetase, which is induced during growth on p-toluate. nih.gov The purified enzyme is a homodimer with a native molecular weight of 128,000 Da and is highly specific for its 3-methylmuconolactone substrate. nih.gov This strategy bypasses the need for a specific enol-lactone hydrolase active on methyl-substituted lactones, which has not been identified in rhodococci. nih.gov

Characterization of Novel Methyl Lactone Isomerases

Molecular and Genetic Basis of this compound Degradation

The enzymatic machinery required for the breakdown of this compound is encoded by specific gene clusters, termed mml clusters. The organization and regulation of these genes have been studied in several key bacterial species.

The genes encoding the modified β-ketoadipate pathway are typically found organized together in operons.

Pseudomonas reinekei MT1: This bacterium possesses a 9.4-kb chromosomal region containing a cluster of 10 genes involved in this compound metabolism. nih.govasm.org These genes, designated mml, encode the entire pathway from the initial isomerization to the final thiolytic cleavage. nih.gov The cluster's presence on the chromosome was suggested by the absence of plasmids in this strain. nih.gov

Cupriavidus necator JMP134: In this well-studied pollutant degrader, the mml gene cluster was also identified. asm.orgoup.com It was initially proposed to consist of seven open reading frames. asm.org A key feature in the C. necator cluster is the presence of the mmlH gene, which encodes a putative transporter protein for this compound, belonging to the major superfamily of transmembrane facilitators. oup.com This suggests a mechanism for uptake of the compound from the environment. The cluster also contains the essential isomerase genes, mmlI and mmlJ. oup.com

Below is a comparative table of the identified genes and their functions in the mml clusters of P. reinekei and C. necator.

| Gene | Proposed Function in P. reinekei MT1 nih.govfrontiersin.orgnih.gov | Proposed Function in C. necator JMP134 asm.orgoup.com |

| mmlI | This compound methyl-isomerase | This compound methyl-isomerase |

| mmlJ | Methylmuconolactone isomerase | Methylmuconolactone isomerase |

| mmlL | 4-Methyl-3-oxoadipate enol-lactone hydrolase | Function not fully elucidated in this cluster |

| mmlF | 4-Methyl-3-oxoadipyl-CoA transferase (subunit) | Putative β-ketoadipate CoA transferase (subunit) |

| mmlG | 4-Methyl-3-oxoadipyl-CoA transferase (subunit) | Putative β-ketoadipate CoA transferase (subunit) |

| mmlC | 4-Methyl-3-oxoadipyl-CoA thiolase | Not explicitly identified within the core mmlHIJ cluster |

| mmlK | Acetyl-CoA hydrolase/transferase | Not explicitly identified within the core mmlHIJ cluster |

| mmlR | LysR-family transcriptional regulator | Not explicitly identified within the core mmlHIJ cluster |

| mmlH | Not identified in this cluster | Putative this compound transporter |

The expression of the mml genes is tightly regulated to ensure they are produced only when needed.

In Pseudomonas reinekei MT1, reverse transcription assays have shown that the 10 mml genes form a single operon. nih.govasm.org The expression of this operon is controlled by two distinct promoters. nih.gov Promoter fusion assays revealed that 4-methyl-3-oxoadipate, an intermediate of the pathway, acts as an inducer molecule, triggering transcription. nih.govnih.gov The mml operon also includes the mmlR gene, which encodes a transcriptional regulator belonging to the LysR family, suggesting it controls the expression of the entire operon in response to the inducer. frontiersin.org

In Cupriavidus necator JMP134, the mml genes are also organized as an operon. asm.org Studies using RT-PCR have confirmed that the genes are co-transcribed when the bacterium is grown in the presence of 4-methylbenzoate, a precursor that is metabolized to this compound. asm.org This indicates that the expression of the pathway is induced by the presence of the substrate or its metabolic precursors.

Plasmid-Encoded vs. Chromosomal Localization of this compound Degradation Genes

The genetic determinants for the degradation of aromatic compounds, including this compound, can be located on either the bacterial chromosome or on extrachromosomal elements known as plasmids. This localization has significant implications for the stability, regulation, and horizontal dissemination of these metabolic pathways within microbial communities.

Genes encoding the degradation of xenobiotic or naturally occurring organic compounds are frequently found on mobile genetic elements like plasmids. frontiersin.org This allows for the rapid adaptation of bacteria to new environmental niches through horizontal gene transfer (HGT). frontiersin.org For instance, the well-studied TOL plasmids encode enzymes for the catabolism of toluene (B28343) and xylenes (B1142099). nih.govresearchgate.net

In the context of this compound metabolism, a notable diversity in gene localization is observed. In Cupriavidus necator JMP134, the mml gene cluster, which is responsible for the mineralization of this compound, is located on the chromosome. frontiersin.orgnih.gov Conversely, in Cupriavidus necator H16, a putative mml gene cluster is found on the megaplasmid pHG1. frontiersin.orgasm.org This difference within the same genus highlights the dynamic nature of these genetic systems. Similarly, the genes for the ortho-cleavage pathway in some Pseudomonas species are plasmid-borne, while in others, they are chromosomal. asm.orgjmb.or.kr For example, the mml gene cluster in Pseudomonas reinekei MT1, which enables it to degrade this compound, is situated on its chromosome in a 9.4-kb region. nih.govasm.orguc.cl

The presence of degradation genes on plasmids can offer a selective advantage in contaminated environments, facilitating their spread among different bacterial species. frontiersin.orgacademicjournals.org However, chromosomal integration can provide greater stability for metabolic pathways that are consistently beneficial to the organism. The choice between plasmid and chromosomal localization often reflects an evolutionary trade-off between the metabolic burden of maintaining a plasmid and the adaptive advantage conferred by the genes it carries. nih.govplos.org

Table 1: Localization of this compound (MML) Degradation Genes in Select Bacteria

| Bacterial Species | Gene Cluster | Genetic Localization | Reference(s) |

| Cupriavidus necator JMP134 | mml | Chromosomal | frontiersin.org, nih.gov |

| Cupriavidus necator H16 | mml | Plasmid (pHG1) | asm.org, frontiersin.org |

| Pseudomonas reinekei MT1 | mml | Chromosomal | asm.org, uc.cl |

| Pseudomonas pickettii PKO1 | tbu (Toluene degradation) | Chromosomal | nih.gov, sci-hub.se |

Comparative Enzymology and Microbial Diversity in this compound Metabolism

The ortho-cleavage pathway for catechol degradation is often unsuitable for methylated catechols in many bacteria, leading to the accumulation of dead-end products like this compound. nih.govnih.gov However, several microbial species have evolved specialized enzymatic systems to overcome this metabolic bottleneck.

Bacterial Systems (e.g., Rhodococcus, Cupriavidus, Pseudomonas)

Bacterial degradation of this compound showcases remarkable enzymatic solutions to a common metabolic problem.

Rhodococcus : Rhodococcus rhodochrous N75 metabolizes 4-methylcatechol through a modified β-ketoadipate pathway. koreascience.kr A key step is the conversion of this compound to its isomer, 3-methylmuconolactone, a reaction catalyzed by the enzyme this compound methylisomerase. nih.govkoreascience.kr Uniquely, the subsequent degradation of 3-methylmuconolactone in this organism involves its activation by a 3-methylmuconolactone-CoA synthetase, which attaches a coenzyme A (CoA) molecule prior to the hydrolysis of the lactone ring. nih.gov This CoA activation step distinguishes the pathway in Rhodococcus from those found in other bacteria like Cupriavidus. uc.cl

Cupriavidus : Cupriavidus necator JMP134 is a well-studied bacterium capable of mineralizing 4-methylcatechol via an ortho-cleavage pathway. asm.orgoup.comethz.ch Like Rhodococcus, it possesses a this compound methylisomerase (MmlI) to convert the dead-end this compound into 3-methylmuconolactone. nih.govnih.gov The pathway then proceeds through the action of a methylmuconolactone isomerase (MmlJ), which transforms 3-methylmuconolactone into 4-methyl-3-oxoadipate enol-lactone. frontiersin.orgasm.org This intermediate is then hydrolyzed to 4-methyl-3-ketoadipate by a hydrolase (MmlL). frontiersin.org

Pseudomonas : While many pseudomonads accumulate this compound as a dead-end metabolite, Pseudomonas reinekei MT1 is a notable exception. uc.clnih.gov This strain contains a chromosomally-encoded mml gene cluster that enables the complete degradation of 4-methylsalicylate. uc.clnih.gov Its enzymatic pathway is similar to that of Cupriavidus necator JMP134, utilizing a this compound methylisomerase (MmlI) and a methylmuconolactone isomerase (MmlJ). nih.govasm.org Research has also identified MmlL, a hydrolase belonging to the metallo-β-lactamase superfamily, as the enzyme responsible for opening the lactone ring of 4-methyl-3-oxoadipate enol-lactone. nih.govasm.org

Fungal Systems (e.g., Trichosporon, Aspergillus)

Fungi also contribute to the degradation of methylaromatic compounds, sometimes employing pathways that differ significantly from their bacterial counterparts.

Trichosporon : The fungus Trichosporon cutaneum employs a unique strategy for degrading 4-methylcatechol. Unlike bacteria that first form this compound, T. cutaneum directly produces 3-methylmuconolactone from the cycloisomerization of 3-methyl-cis,cis-muconate. asm.org This clever circumvention of the problematic this compound intermediate represents a distinct evolutionary solution. The metabolic sequence then continues through intermediates such as 4-methyl-3-oxoadipate and methylsuccinate. asm.org

Aspergillus : The role of Aspergillus species in the direct metabolism of this compound is less clearly defined in the literature. Studies on these fungi have often focused on their ability to degrade other aromatic compounds, such as chlorophenols and resorcinol, via ortho-cleavage pathways. ub.eduresearchgate.net For instance, research on Aspergillus nidulans has detailed the degradation pathways for monochlorophenols, identifying various intermediates. ub.edu While it is known that some fungi can metabolize related lactones, specific details on the enzymatic breakdown of this compound by Aspergillus remain an area for further investigation.

Table 2: Key Enzymes in the Metabolism of Methylmuconolactones in Different Microbes

| Microbial Genus | Key Enzyme(s) | Reaction / Pathway Feature | Reference(s) |

| Rhodococcus | This compound methylisomerase; 3-Methylmuconolactone-CoA synthetase | Isomerizes 4-MML to 3-MML; Activates 3-MML with CoA prior to ring cleavage. | nih.gov, koreascience.kr, uc.cl |

| Cupriavidus | This compound methylisomerase (MmlI); Methylmuconolactone isomerase (MmlJ) | Isomerizes 4-MML to 3-MML; Rearranges 3-MML to 4-methyl-3-oxoadipate enol-lactone. | nih.gov, asm.org, frontiersin.org |

| Pseudomonas | This compound methylisomerase (MmlI); Methylmuconolactone isomerase (MmlJ); Hydrolase (MmlL) | Similar to Cupriavidus; MmlL hydrolyzes the enol-lactone intermediate. | asm.org, uc.cl, nih.gov |

| Trichosporon | Muconate cycloisomerase (specific variant) | Directly forms 3-MML from 3-methyl-cis,cis-muconate, bypassing 4-MML formation. | asm.org |

Evolutionary Adaptation in Degradation Pathways of Methylaromatics

The diverse microbial strategies for metabolizing this compound are a product of evolutionary adaptation to the presence of methylaromatic compounds in the environment. nih.gov The existence of these pathways is a testament to microbial metabolic versatility.

The evolution of these specialized pathways often appears to be a "patchwork" process, where enzymes from different pre-existing metabolic routes are recruited and assembled into a novel functional pathway. nih.govresearchgate.net This genetic and functional mosaicism allows microorganisms to rapidly develop the capacity to degrade new or recalcitrant compounds.

A primary driver of this evolution is the need to overcome metabolic dead-ends. The accumulation of this compound from the ortho-cleavage of 4-methylcatechol created selective pressure that favored the emergence of novel enzymes, such as the this compound methylisomerase found in Rhodococcus and Cupriavidus. nih.govnih.gov This enzyme represents a key evolutionary innovation.

Horizontal gene transfer (HGT), often mediated by plasmids, has played a crucial role in the dissemination of these adaptive traits. frontiersin.orgacademicjournals.org The presence of mml genes on both chromosomes and plasmids indicates that these pathways can be mobilized and shared among different microbial populations, accelerating their adaptation to environments contaminated with methylaromatics. frontiersin.org The organization of these genes into operons, like the mml and tbu clusters, allows for efficient, coordinated regulation, ensuring that the enzymes are synthesized only when the target substrate is present, thus minimizing the metabolic load on the cell. asm.orgnih.govnih.gov This regulatory sophistication is another hallmark of the evolutionary adaptation of these degradation pathways.

Iv. Synthetic Methodologies for 4 Methylmuconolactone and Analogues in Research

Chemical Synthesis Approaches for Structural and Mechanistic Investigations

Chemical synthesis provides a versatile means to produce 4-methylmuconolactone and its structural analogues, which are instrumental for in-depth structural and mechanistic studies. These approaches allow for the preparation of both racemic and enantiomerically pure forms of the target molecules.

A primary route for the synthesis of this compound involves the oxidative cleavage of 4-methylcatechol (B155104). This transformation can be achieved using various oxidizing agents. One effective method utilizes performic acid, generated in situ from hydrogen peroxide and formic acid, in the presence of an iron catalyst such as ammonium (B1175870) iron(II) sulfate. rsc.org This approach can directly yield this compound in a domino reaction following the cleavage of the catechol ring. rsc.org The reaction conditions can be tuned to favor the formation of the lactone over the corresponding muconic acid.

Stereospecific synthesis of (S)-(+)-4-methylmuconolactone has been accomplished starting from (±)-3-methylmuconolactone. rsc.orgresearchgate.netresearchgate.net This process involves the resolution of the racemic 3-methylmuconolactone, for instance, by fractional crystallization of its diastereomeric salts with a chiral amine like (S)-(-)-1-phenylethylamine. rsc.orgresearchgate.net The resolved (S)-(-)-3-methylmuconolactone can then be converted to (S)-(+)-4-methylmuconolactone. rsc.orgresearchgate.netresearchgate.net This conversion proceeds through the formation of an intermediate bromo dilactone upon treatment with bromine, followed by reduction with tributyltin hydride and subsequent hydrolysis with aqueous sodium hydroxide. rsc.orgresearchgate.net

The synthesis of structural analogues of this compound, such as halogenated derivatives, is also of significant interest for mechanistic studies of enzymes involved in aromatic degradation pathways. For example, 2-bromo-4-methylmuconolactone can be synthesized as an intermediate in the preparation of dibromo dilactones. rsc.org The general strategy involves the bromination of a suitable precursor lactone. rsc.orgresearchgate.net

Table 1: Chemical Synthesis Approaches for this compound and Analogues

| Product | Starting Material(s) | Key Reagents/Conditions | Synthesis Type | Reference(s) |

|---|---|---|---|---|

| This compound | 4-Methylcatechol | H₂O₂/HCOOH, (NH₄)₂Fe(SO₄)₂ | Non-stereoselective | rsc.org |

Preparation of Isotopic Variants for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and quantifying fluxes. The synthesis of isotopic variants of this compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), enables detailed investigation of its formation and degradation in biological systems.

The most direct method for preparing deuterium-labeled this compound involves using a labeled precursor. For instance, deuterium-labeled 4-methylcatechol, such as 4-methylcatechol-d3, is commercially available and can be used as a starting material in the synthetic routes described previously, leading to the corresponding deuterated this compound. medchemexpress.com General methods for the deuteration of phenols, which can be applied to synthesize labeled catechol precursors, include acid-catalyzed H/D exchange in deuterium oxide (D₂O) using a catalyst like Amberlyst-15. researchgate.net

For the introduction of carbon-13, a common strategy is to start with a commercially available ¹³C-labeled precursor. For example, the synthesis of ¹³C-labeled parabens has been achieved starting from ¹³C-labeled phenols. researchgate.net A similar approach could be adopted for this compound by utilizing ¹³C-labeled 4-methylcatechol. The synthesis of ¹³C-labeled muconic acid has been explored in the context of metabolic engineering and flux analysis, providing potential pathways to labeled muconolactone (B1205914) intermediates. nih.gov Biosynthetic approaches, where microorganisms are fed with ¹³C-labeled substrates like ¹³C-glucose, can also be employed to produce ¹³C-labeled metabolites, including muconic acid and its derivatives. nih.gov

Table 2: Strategies for Isotopic Labeling of this compound

| Isotope | Labeling Strategy | Precursor Example(s) | Key Method(s) | Reference(s) |

|---|---|---|---|---|

| Deuterium (²H) | Use of Labeled Precursor | 4-Methylcatechol-d3 | Oxidative cleavage of the labeled catechol | medchemexpress.com |

| Deuterium (²H) | H/D Exchange | Phenols, Catechols | Acid-catalyzed exchange with D₂O (e.g., Amberlyst-15) | researchgate.net |

| Carbon-13 (¹³C) | Use of Labeled Precursor | ¹³C-Phenols, ¹³C-Catechols | Multi-step chemical synthesis (e.g., Houben-Hoesch reaction followed by haloform reaction for related compounds) | researchgate.net |

| Carbon-13 (¹³C) | Biosynthesis | ¹³C-Glucose | Microbial fermentation | nih.gov |

V. Analytical Methodologies in 4 Methylmuconolactone Research

Chromatographic Techniques for Separation and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in 4-methylmuconolactone research, enabling the separation and quantification of this and related metabolites from culture media and enzyme reaction mixtures. nih.govnih.gov Researchers utilize HPLC to monitor the progress of enzymatic reactions in real-time, such as the conversion of 3-methyl-cis,cis-muconate to this compound or the isomerization of this compound to 3-methylmuconolactone. nih.govoup.com

The method typically involves injecting a sample into a column packed with a stationary phase, through which a pressurized liquid solvent (mobile phase) is pumped. The separation is based on the differential partitioning of the analytes between the two phases. For this compound and its isomers, reversed-phase columns are commonly employed. Detection is often achieved using a UV detector, as the double bond in the lactone ring allows for absorbance in the low UV region, typically around 210 nm. oup.com The retention time of the peak identifies the compound, while the peak area allows for its quantification against a standard curve. This analytical precision is crucial for determining enzyme kinetics and metabolic fluxes. For instance, HPLC analysis has been used to confirm that 3-methyl-cis,cis-muconate is lactonized to this compound. oup.com The instability of some substituted muconates can present a challenge, but HPLC allows for the rapid analysis required to observe their enzymatic transformation before significant degradation occurs. oup.com

Below is a table summarizing typical HPLC conditions used in the analysis of this compound and related compounds.

Interactive Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Description | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Application | Monitoring transformation of this compound to 3-methylmuconolactone. | nih.gov |

| Column | Reversed-phase columns are typically used. | nih.gov |

| Mobile Phase | Often a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer. | nih.govtorontech.com |

| Detection | UV detection, often near 210 nm, due to the chromophore in the molecule. | oup.com |

| Quantification | Based on peak area compared to a standard curve of the purified compound. | torontech.com |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights (e.g., NMR, Mass Spectrometry in research context)

Spectroscopic methods are indispensable for the definitive identification of this compound and for gaining insight into its formation and conversion mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. For this compound and its isomers, ¹H NMR is used to determine the number and connectivity of hydrogen atoms. nih.govresearchgate.net For example, in a study of the transformation of 3-chloro-4-methylcatechol, NMR was used to elucidate the structure of the resulting 5-chloro-4-methylmuconolactone. nih.gov Specific signals and their coupling constants can confirm the presence of the methyl group, olefinic protons within the five-membered ring, and the diastereotopic methylene (B1212753) protons of the carboxymethyl side chain. nih.gov Advanced NMR techniques, such as the Nuclear Overhauser Effect (nOe), can establish the spatial proximity of atoms, which was used to confirm the structure of 5-chloro-4-methylmuconolactone by showing the interaction between the methyl group and protons on the lactone ring. nih.gov

Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and, through fragmentation patterns, structural information. youtube.com It is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analyzing complex mixtures. researchgate.nettypeset.io MS has been used to confirm the identity of microbially produced 3-methylmuconolactone, a close isomer of this compound. nih.gov The precise mass measurement from high-resolution mass spectrometry (HRMS) can help deduce the elemental composition of the molecule, further confirming its identity.

The table below presents hypothetical, yet representative, spectroscopic data for this compound based on known chemical principles and published data for similar structures.

Interactive Table 2: Representative Spectroscopic Data for this compound

| Technique | Data Type | Characteristic Feature | Source |

| ¹H NMR | Chemical Shift (δ) | Signal for the C4-methyl group. | nih.govresearchgate.net |

| Signals for two distinct olefinic protons in the ring. | nih.gov | ||

| AB spectrum for the two diastereotopic methylene protons. | nih.gov | ||

| Mass Spec. | Mass-to-Charge (m/z) | Molecular ion peak corresponding to the mass of this compound. | nih.govasm.org |

| Fragmentation | Characteristic fragment ions resulting from the loss of CO₂ or the carboxymethyl group. | youtube.com | |

| UV-Vis | λmax | Absorbance maximum typically observed around 210-220 nm. | nih.gov |

Enzyme Assay Development for this compound Converting Enzymes

Understanding the enzymes that metabolize this compound requires the development of specific and reliable assays to measure their activity. These assays are crucial for enzyme purification, characterization of kinetic properties (like Kₘ and kₖₐₜ), and studying inhibition. nih.gov

The primary enzyme studied in this context is This compound methylisomerase (MLMI) , which catalyzes the conversion of this compound to 3-methylmuconolactone. nih.govnih.gov The most common assay for this enzyme involves monitoring this transformation directly. nih.govasm.org The reaction is initiated by adding the enzyme to a solution containing this compound. At specific time intervals, aliquots are taken, the reaction is stopped (often by acidification), and the mixture is analyzed by HPLC. nih.govoup.com The decrease in the substrate (this compound) peak and the corresponding increase in the product (3-methylmuconolactone) peak are measured to determine the rate of the reaction. nih.gov

Another key enzyme in the broader pathway is muconate cycloisomerase , which catalyzes the formation of muconolactones from muconates. oup.com Its activity can be assayed spectrophotometrically by measuring the rate of decrease in the absorbance of the substrate, such as cis,cis-muconate, at 260 nm. oup.com While this assay is for the parent enzyme, similar principles can be adapted for methyl-substituted substrates, although HPLC is often preferred for resolving the specific isomers formed. nih.gov

The development of these assays is fundamental to elucidating the metabolic pathways for aromatic compound degradation and understanding the biochemical basis of microbial adaptation to environmental pollutants.

Interactive Table 3: Summary of Enzyme Assay Methods for this compound and Related Enzymes

| Enzyme | Assay Type | Principle | Detection Method | Source |

| This compound methylisomerase | Discontinuous | Measures the conversion of this compound to 3-methylmuconolactone over time. | HPLC | nih.govasm.org |

| Muconate cycloisomerase | Continuous | Measures the decrease in substrate (cis,cis-muconate) concentration. | Spectrophotometry (Absorbance at 260 nm) | oup.com |

| Chloromuconate cycloisomerase | Discontinuous | Monitors the transformation of chloromethylcatechols through to cycloisomerization products. | HPLC | nih.gov |

Vi. Ecological and Environmental Significance of 4 Methylmuconolactone Metabolism

Role in the Biodegradation of Environmental Aromatic Pollutants

Microorganisms have evolved sophisticated enzymatic pathways to degrade a wide array of aromatic compounds, including those with methyl substitutions. The degradation of these pollutants often converges on central intermediates like catechols. The subsequent metabolic route taken for these catechols determines the efficiency of degradation and the potential for the accumulation of intermediate products.

Metabolism of Methyl-Substituted Salicylates and Catechols

The biodegradation of methyl-substituted salicylates and catechols can proceed via different pathways, with the formation of 4-methylmuconolactone being a critical juncture.

In many bacteria, the degradation of aromatic compounds occurs through the 3-oxoadipate (B1233008) pathway. nih.gov However, when this pathway processes 4-methylcatechol (B155104), which is formed from the breakdown of compounds like p-toluate (B1214165), it often leads to the accumulation of this compound as a "dead-end" metabolite. nih.govasm.orgnih.govresearchgate.net This is because the enzyme muconolactone (B1205914) isomerase, crucial for the next step in the pathway, requires a proton at the C-4 position of the lactone ring to function, a position that is occupied by a methyl group in this compound. nih.govasm.org

However, certain microorganisms have evolved a modified 3-oxoadipate pathway to overcome this metabolic bottleneck. koreascience.krnih.gov A key enzyme in this modified pathway is This compound methyl-isomerase . nih.govwikipedia.org This novel enzyme catalyzes the isomerization of (+)-(4S)-4-methylmuconolactone to (-)-(4S)-3-methylmuconolactone. nih.gov This conversion is significant because 3-methylmuconolactone can then be further metabolized by other enzymes, preventing its accumulation and allowing the complete degradation of the original pollutant. koreascience.krasm.org

Bacteria such as Pseudomonas reinekei MT1 and Cupriavidus necator JMP134 have been shown to possess the genetic machinery for this modified pathway. asm.orgasm.orgoup.com In P. reinekei MT1, a cluster of genes, designated the mml gene cluster, encodes the enzymes necessary for the metabolism of this compound. nih.govasm.orgnih.gov This includes the this compound methylisomerase (MmlI) and a methylmuconolactone isomerase (MmlJ) that continues the degradation process. asm.orgnih.govresearchgate.net

The degradation of methyl-substituted salicylates, such as 4- and 5-methylsalicylate, by strains like Pseudomonas sp. strain MT1 also proceeds through the formation of 4-methylcatechol and subsequently this compound. asm.orgnih.gov This strain possesses a specific gene cluster (sal) that encodes enzymes highly efficient in converting these methyl-substituted substrates. nih.gov

Below is an interactive data table summarizing the key enzymes involved in the metabolism of this compound in select microorganisms.

| Enzyme | Gene | Organism | Substrate | Product |

| This compound methyl-isomerase | mmlI | Pseudomonas reinekei MT1, Cupriavidus necator JMP134, Rhodococcus rhodochrous N75 | This compound | 3-Methylmuconolactone |

| Methylmuconolactone isomerase | mmlJ | Pseudomonas reinekei MT1, Cupriavidus necator JMP134 | 3-Methylmuconolactone | 4-Methyl-3-oxoadipate enol-lactone |

| 4-Methyl-3-oxoadipate enol-lactone hydrolase | mmlL | Pseudomonas reinekei MT1 | 4-Methyl-3-oxoadipate enol-lactone | 4-Methyl-3-oxoadipate |

| 4-Methyl-3-oxoadipyl-CoA transferase | mmlFG | Pseudomonas reinekei MT1 | 4-Methyl-3-oxoadipate | 4-Methyl-3-oxoadipyl-CoA |

| 4-Methyl-3-oxoadipyl-CoA thiolase | mmlC | Pseudomonas reinekei MT1 | 4-Methyl-3-oxoadipyl-CoA | Methylsuccinyl-CoA and Acetyl-CoA |

Implications for Bioremediation of Contaminated Sites

The ability of certain microorganisms to completely mineralize methyl-aromatic pollutants via the this compound pathway has significant implications for bioremediation. mdpi.com Contamination of soil and water with compounds like cresols, toluates, and other methylated aromatic hydrocarbons is a widespread environmental problem. openbiotechnologyjournal.com The accumulation of dead-end metabolites during biodegradation can hinder the complete cleanup of these sites.

Microorganisms equipped with the modified 3-oxoadipate pathway, such as Rhodococcus rhodochrous N75 and Cupriavidus necator JMP134, are excellent candidates for bioremediation applications. koreascience.krkoreascience.kroup.com Their enzymatic machinery allows them to circumvent the formation of recalcitrant intermediates and channel the carbon from these pollutants into their central metabolism. asm.orgkoreascience.kr This leads to the complete breakdown of the pollutants into harmless substances like carbon dioxide and water. mdpi.com

The genetic determinants for the degradation of these compounds, often located on plasmids, can facilitate the transfer of these catabolic capabilities to other bacteria in the environment. oup.com Understanding the genetic regulation and enzymatic specificities of the this compound pathway is crucial for developing effective bioremediation strategies. This knowledge can be applied to monitor the bioremediation process, to bioaugment contaminated sites with competent microorganisms, and potentially to engineer more efficient microbial strains for targeted pollutant degradation.

Contribution to Microbial Biogeochemical Cycling of Organic Carbon

The metabolism of this compound is an integral part of the broader biogeochemical cycling of organic carbon. covenantuniversity.edu.nglibretexts.orgmaricopa.edu Aromatic compounds, including their methylated derivatives, are abundant in nature, primarily derived from the lignin (B12514952) component of plant biomass. oup.com Microorganisms play a central role in the decomposition of this organic matter, thereby releasing carbon back into the ecosystem. libretexts.org

The degradation pathways involving this compound represent a microbial strategy to utilize a diverse range of naturally occurring aromatic compounds as carbon and energy sources. mdpi.comoup.com By breaking down these complex molecules, microorganisms contribute to the turnover of organic carbon in terrestrial and aquatic environments. maricopa.edu This process is fundamental to maintaining the balance of carbon in various environmental reservoirs, from soil organic matter to atmospheric carbon dioxide. covenantuniversity.edu.ngmaricopa.edu

The efficiency of these degradation pathways influences the rate at which carbon is cycled. The evolution of specialized enzymes to handle potentially inhibitory intermediates like this compound ensures that the carbon and energy stored in these molecules are made available to the microbial community and, by extension, to the wider ecosystem. koreascience.kr

Environmental Fate Studies of Aromatic Degradation Intermediates

Studies on the degradation of methylaromatics have shown that in the absence of the specialized isomerase, this compound can persist in the environment as a dead-end product. nih.govasm.orgub.edu The chemical stability and potential toxicity of such intermediates are important considerations. For instance, some lactone intermediates have been observed to be reactive.

The study of the mml gene cluster in Pseudomonas reinekei MT1 and similar pathways in other bacteria provides insights into the genetic and enzymatic basis for the transformation of these intermediates. asm.orgnih.gov Deletion mutant studies have been instrumental in identifying the specific roles of enzymes and the resulting accumulation of particular metabolites. For example, deletion of the gene for 4-methyl-3-oxoadipate enol-lactone hydrolase (mmlL) in P. reinekei MT1 led to the accumulation of 3-methylmuconolactone, confirming its role in the pathway. asm.orgnih.govasm.org Similarly, mutations in other genes in the cluster resulted in the accumulation of downstream intermediates like 4-methyl-3-oxoadipate and methylsuccinate. asm.orgasm.org

These studies highlight the importance of a complete and functional metabolic pathway for the efficient degradation of aromatic pollutants. The presence and activity of the full suite of enzymes determine whether a compound is fully mineralized or if potentially problematic intermediates accumulate in the environment.

Vii. Advanced Research Directions and Future Perspectives on 4 Methylmuconolactone

Structural Biology and Enzyme Engineering of 4-Methylmuconolactone-Modifying Enzymes

The mineralization of this compound is critically dependent on a specialized set of enzymes that catalyze its conversion to intermediates of central metabolism. nih.govnih.gov Understanding the three-dimensional structures and catalytic mechanisms of these enzymes is paramount for harnessing their potential. The key enzymes in this pathway, particularly this compound methylisomerase (MmlI) and methylmuconolactone isomerase (MmlJ), are the primary targets of current structural biology efforts. nih.govasm.org

This compound Methylisomerase (MmlI): This novel enzyme catalyzes the crucial first step in 4-ML degradation: the isomerization of 4-ML to 3-methylmuconolactone (3-ML). nih.govasm.org This reaction is essential because it repositions the methyl group, allowing for subsequent reactions analogous to the 3-oxoadipate (B1233008) pathway. asm.org Structural studies aim to elucidate the architecture of the active site and identify key residues involved in substrate binding and catalysis. This knowledge is fundamental for enzyme engineering efforts. For instance, site-directed mutagenesis could be employed to enhance the enzyme's catalytic efficiency, broaden its substrate specificity, or improve its stability under industrial conditions.

4-Methyl-3-oxoadipate Enol-lactone Hydrolase (MmlL): This enzyme, a member of the metallo-β-lactamase superfamily, is responsible for opening the lactone ring of 4-methyl-3-oxoadipate enol-lactone. nih.govasm.org Deletion of the gene encoding MmlL results in the inability of the organism to perform this crucial hydrolytic step. asm.org Structural and functional characterization of MmlL is essential for a complete understanding of the pathway and for identifying any potential rate-limiting steps.

Future research in this area will likely involve high-resolution X-ray crystallography and cryo-electron microscopy to solve the structures of these enzymes. ous-research.no These structural data, combined with computational modeling and site-directed mutagenesis, will pave the way for the rational design of engineered enzymes with enhanced properties for various biotechnological applications.

Systems Biology and Omics Approaches in Aromatic Compound Degradation Pathways Involving this compound

The degradation of aromatic compounds is a complex process involving intricate networks of genes and proteins. Systems biology, which integrates data from various "omics" disciplines, offers a holistic view of these metabolic pathways. mpg.defrontlinegenomics.com For pathways involving this compound, multi-omics approaches are crucial for understanding regulation, identifying bottlenecks, and discovering novel components. frontiersin.orgresearchgate.net

Genomics and Transcriptomics: The identification and sequencing of gene clusters responsible for 4-ML metabolism, such as the mml operon in Pseudomonas reinekei MT1, have been foundational. nih.govasm.org This operon encodes a suite of enzymes, including isomerases, hydrolases, transferases, and thiolases, necessary for the complete mineralization of 4-ML. nih.gov Transcriptomic analyses, such as RNA-sequencing, can reveal how the expression of these genes is regulated in response to different aromatic substrates and environmental conditions. For example, promoter fusion assays have identified 4-methyl-3-oxoadipate as an inducer of the mml operon. nih.govasm.org

Proteomics and Metabolomics: Proteomics allows for the direct identification and quantification of the enzymes expressed under specific conditions, confirming the functional output of the genetic blueprint. mdpi.com Metabolomics, the study of small molecule intermediates, is essential for tracking the flow of carbon through the degradation pathway and for identifying any accumulating intermediates that might indicate a metabolic bottleneck. nih.gov For instance, the accumulation of 4-methyl-3-oxoadipate in a deletion mutant of the gene encoding 4-methyl-3-oxoadipyl-CoA thiolase (MmlC) confirmed the function of this enzyme. nih.govnih.gov

Integrative multi-omics approaches are becoming increasingly powerful. mdpi.com By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the this compound degradation pathway. mpg.de These models can then be used to predict the metabolic response to genetic perturbations or changes in environmental conditions, guiding efforts to optimize the pathway for biotechnological purposes.

| Omics Approach | Key Focus | Insights Gained on 4-ML Pathways |

| Genomics | DNA sequence and organization | Identification of the mml gene cluster and its constituent genes. nih.govasm.org |

| Transcriptomics | Gene expression (RNA) | Understanding the regulation of the mml operon and identifying inducers like 4-methyl-3-oxoadipate. nih.govasm.org |

| Proteomics | Protein abundance and modifications | Confirmation of the presence and levels of key enzymes like MmlI, MmlJ, and MmlL during degradation. mdpi.com |

| Metabolomics | Small molecule intermediates | Tracking metabolic flux and identifying bottlenecks by detecting the accumulation of specific intermediates. nih.govnih.gov |

Chemoenzymatic Synthesis Applications Utilizing this compound-Converting Enzymes

The unique transformations catalyzed by enzymes in the this compound pathway present exciting opportunities for chemoenzymatic synthesis. nih.govnih.gov This approach combines the high selectivity and specificity of biocatalysts with the versatility of traditional organic chemistry to create novel and efficient synthetic routes to valuable chemicals. nih.gov

Isomerases, such as this compound methylisomerase (MmlI), are particularly attractive for synthetic applications. creative-enzymes.comwikipedia.org These enzymes can perform stereospecific rearrangements that are often difficult to achieve with conventional chemical methods. creative-enzymes.com For example, MmlI could be used to produce 3-methylmuconolactone, a chiral molecule, from a readily available precursor. asm.org This enantiomerically pure lactone could then serve as a building block for the synthesis of complex natural products or pharmaceuticals. researchgate.net

The hydrolase MmlL also has potential in chemoenzymatic synthesis. Its ability to stereoselectively open the lactone ring of 4-methyl-3-oxoadipate enol-lactone could be exploited to produce chiral dicarboxylic acids. These compounds are valuable synthons in organic chemistry.

Future research in this area will focus on:

Enzyme Immobilization: Developing robust methods for immobilizing 4-ML-converting enzymes to improve their stability and reusability in industrial processes.

Reaction Engineering: Optimizing reaction conditions, such as solvent systems and substrate concentrations, to maximize product yields and minimize side reactions.

One-Pot Cascades: Designing multi-enzyme cascades where the product of one enzymatic reaction is directly used as the substrate for the next, creating highly efficient and atom-economical synthetic routes. nih.gov

Development of Novel Bioremediation Strategies Based on Enhanced this compound Metabolism

The accumulation of this compound as a dead-end metabolite during the degradation of methyl-aromatic pollutants like cresols and xylenes (B1142099) is a significant challenge for bioremediation. researchgate.net The discovery of microbial pathways capable of mineralizing 4-ML provides a direct solution to this problem. nih.govnih.gov Future bioremediation strategies will focus on enhancing this natural metabolic capability. wikipedia.orgresearchgate.netfrtr.gov

Bioaugmentation: This approach involves introducing microorganisms with robust 4-ML degradation pathways, such as Pseudomonas reinekei MT1, into contaminated environments. nih.govfrtr.gov These specialized bacteria can then break down the accumulated this compound, leading to a more complete and efficient cleanup.

Biostimulation: In some cases, the indigenous microbial population may already possess the genetic potential to degrade 4-ML, but their activity is limited by environmental factors. wikipedia.orgfrtr.gov Biostimulation involves adding nutrients, such as nitrogen and phosphorus, or electron acceptors, like oxygen, to stimulate the growth and metabolic activity of these native degraders. frtr.gov

Metabolic Engineering for Bioremediation: Genetic and metabolic engineering can be used to create "super-bugs" with enhanced bioremediation capabilities. This could involve:

Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the 4-ML pathway, such as MmlI, to accelerate degradation.

Pathway Assembly: Transferring the entire mml gene cluster into a robust, industrially relevant host organism that is well-suited for survival in contaminated environments.

Improving Substrate Uptake: Engineering transport systems to enhance the uptake of methyl-aromatic compounds and this compound into the bacterial cell.

The development of these advanced bioremediation strategies requires a deep understanding of the microbial ecology of contaminated sites and the regulatory networks that control the expression of degradation pathways. frontiersin.org The integration of systems biology approaches will be crucial for designing and monitoring the effectiveness of these next-generation environmental cleanup technologies. nih.gov

Q & A

Q. How should researchers address conflicting data on this compound’s role in microbial carbon metabolism?

- Methodological Answer : Use chemostat cultures with defined carbon sources (e.g., C-glucose) and flux balance analysis (FBA) to quantify metabolic flux. Compare wild-type vs. mutant strains lacking lactone transporters .

- Data Integration : Combine proteomics (e.g., LC-MS/MS) and metabolomics to identify regulatory nodes influenced by this compound .

Methodological Innovations

Q. What hybrid methodologies combine computational and experimental approaches to elucidate this compound’s biodegradation pathways?

- Methodological Answer : Pair genome-scale metabolic models (GEMs) with LC-MS-based metabolomics to predict and validate intermediate metabolites. Use molecular dynamics (MD) simulations to study enzyme-substrate binding affinities .

- Validation : Knock out predicted pathway genes and analyze metabolite accumulation via untargeted metabolomics .

Q. How can machine learning improve the prediction of this compound’s physicochemical properties?

- Methodological Answer : Train neural networks on datasets (e.g., ChEMBL, PubChem) to predict logP, solubility, and pKa. Validate predictions with experimental measurements using shake-flask solubility assays and potentiometric titrations .

- Limitations : Address dataset bias by including diverse lactone structures in training data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.